molecular formula C17H11NO3S B5773695 1,2-Benzisothiazole, 3-(1-naphthalenyloxy)-, 1,1-dioxide CAS No. 132636-61-4

1,2-Benzisothiazole, 3-(1-naphthalenyloxy)-, 1,1-dioxide

Cat. No.: B5773695
CAS No.: 132636-61-4
M. Wt: 309.3 g/mol
InChI Key: PVYYHPVCCGWYIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Benzisothiazole, 3-(1-naphthalenyloxy)-, 1,1-dioxide is a chemical compound with the molecular formula C17H11NO3S and a molecular weight of 309.345 g/mol . This compound is known for its unique structure, which includes a benzisothiazole ring fused with a naphthalene moiety through an oxygen bridge, and a sulfone group attached to the benzisothiazole ring. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzisothiazole, 3-(1-naphthalenyloxy)-, 1,1-dioxide typically involves the reaction of 1,2-benzisothiazole with 1-naphthol in the presence of an oxidizing agent. The reaction conditions often include:

    Solvent: Commonly used solvents include dichloromethane or toluene.

    Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.

    Catalysts: Catalysts such as Lewis acids (e.g., aluminum chloride) may be used to facilitate the reaction.

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid are commonly used to introduce the sulfone group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzisothiazole, 3-(1-naphthalenyloxy)-, 1,1-dioxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide or sulfoxide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzisothiazole or naphthalene rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1,2-Benzisothiazole, 3-(1-naphthalenyloxy)-, 1,1-dioxide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,2-Benzisothiazole, 3-(1-naphthalenyloxy)-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound’s sulfone group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the inhibition of enzymes, disruption of cellular processes, and induction of cell death in certain types of cells.

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzisothiazole, 3-(1-naphthalenyloxy)-: Lacks the sulfone group, resulting in different chemical properties and reactivity.

    1,2-Benzisothiazole, 3-(1-naphthalenyloxy)-, 1-oxide: Contains a sulfoxide group instead of a sulfone, leading to different oxidation states and reactivity.

    1,2-Benzisothiazole, 3-(1-phenoxy)-, 1,1-dioxide: Similar structure but with a phenyl group instead of a naphthalene moiety, affecting its chemical behavior and applications.

Uniqueness

1,2-Benzisothiazole, 3-(1-naphthalenyloxy)-, 1,1-dioxide is unique due to its combination of a benzisothiazole ring, a naphthalene moiety, and a sulfone group. This unique structure imparts distinct chemical properties, making it valuable for various scientific research applications.

Properties

IUPAC Name

3-naphthalen-1-yloxy-1,2-benzothiazole 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO3S/c19-22(20)16-11-4-3-9-14(16)17(18-22)21-15-10-5-7-12-6-1-2-8-13(12)15/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYYHPVCCGWYIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC3=NS(=O)(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355049
Record name 1,2-Benzisothiazole, 3-(1-naphthalenyloxy)-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132636-61-4
Record name 1,2-Benzisothiazole, 3-(1-naphthalenyloxy)-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.